![molecular formula C24H19F2N7O2 B2830120 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide CAS No. 1170926-06-3](/img/structure/B2830120.png)
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
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Overview
Description
The compound “N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine and its derivatives have been of interest due to their diverse biological potential . They are considered bioisosteres with purines and many of these derivatives have shown promising anticancer activity . These compounds exert their anticancer potential through different mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Scientific Research Applications
- Researchers could explore its cytotoxic activity against various cancer cell lines, assessing its effectiveness in inhibiting tumor growth .
- Investigating its bioactivity and potential as a drug candidate is crucial. Researchers can explore its stability, binding affinity, and pharmacological effects .
- Researchers could evaluate the compound’s efficacy in these applications, considering its structural features and potential interactions with target organisms .
- Investigating the compound’s reactivity in this context could lead to the development of novel precursors for bioactive molecules .
- Researchers can explore the compound’s ability to bind to specific molecular targets, especially those involving hydrogen bonding and "privileged structures" .
Anticancer Research
Bioactive Compound Synthesis
Fungicides and Herbicides
Aza-Michael Reaction
Biological Effects and Binding Properties
Green Metrics and Sustainable Synthesis
Mechanism of Action
The mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives involves inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N7O2/c1-12-5-4-6-19(14(12)3)32-21-16(11-27-32)23(35)30-24(29-21)33-20(9-13(2)31-33)28-22(34)15-7-8-17(25)18(26)10-15/h4-11H,1-3H3,(H,28,34)(H,29,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCOFTNELVTPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=C(C=C5)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide |
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